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Lutetium(3+);triacetate;hydrate

Cat. No.: B1613199
CAS No.: 304675-59-0
M. Wt: 370.11 g/mol
InChI Key: ZMTOUBHBKDQYAB-UHFFFAOYSA-K
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Description

Overview of Lutetium(III) Chemistry and its Position within Lanthanides

Lutetium (Lu), with atomic number 71, is the final element in the lanthanide series of the periodic table. americanelements.comvedantu.comwikipedia.org This position dictates its unique chemical and physical properties. Due to the phenomenon known as lanthanide contraction, the lutetium atom is the smallest among the lanthanides. wikipedia.org This results in lutetium having the highest density, melting point, and hardness of all the lanthanide elements. vedantu.comwikipedia.org

Chemically, lutetium's compounds almost invariably exist in the +3 oxidation state (Lu³⁺). wikipedia.orgscienceinfo.comexamples.com This is a result of the atom losing its two 6s electrons and a single 5d electron. wikipedia.org The resulting Lu³⁺ ion has a completely filled 4f electron shell ([Xe] 4f¹⁴), which means it lacks unpaired electrons and is therefore not paramagnetic, a trait that distinguishes it from most other lanthanides. americanelements.comscienceinfo.com Aqueous solutions of most lutetium salts are colorless, and upon drying, they form white crystalline solids. samaterials.comwikipedia.org

Table of Lutetium Properties

Property Value/Description
Atomic Number 71 wikipedia.org
Symbol Lu wikipedia.org
Appearance Silvery-white metal americanelements.comwikipedia.org
Electron Configuration [Xe] 4f¹⁴5d¹6s² vedantu.comwikipedia.org
Most Common Oxidation State +3 wikipedia.orgexamples.com
Density 9.841 g/cm³ scienceinfo.com
Melting Point 1925 K (1652 °C) scienceinfo.com
Boiling Point 3675 K (3402 °C) scienceinfo.com

| Crystal Structure | Hexagonal close-packed (hcp) examples.com |

Significance of Acetate (B1210297) Ligands in Rare Earth Coordination

The acetate ion (CH₃COO⁻) is a versatile ligand in coordination chemistry. As a monodentate ligand, it forms complexes of moderate strength with rare earth ions. scispace.com The acetate ligand's oxygen atoms coordinate with the central metal ion. sigmaaldrich.comsigmaaldrich.com In the case of Lutetium(III) acetate hydrate (B1144303), the lutetium(III) ion is bound to oxygen atoms from both the acetate ligands and water molecules, resulting in a distorted octahedral coordination geometry. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The stability of acetate complexes with rare earth elements tends to increase with the atomic number, which corresponds to a decrease in ionic radius. scispace.com However, this trend is not always uniform and can show a distinct break around gadolinium. scispace.com The nature of the bonding between acetate and rare earth ions has been a subject of study, with discussions considering whether they form true complexes or ion pairs. cdnsciencepub.com Acetate ligands are also significant in the synthesis of more complex structures, such as rare earth-based metal-organic frameworks (MOFs), where they can act as capping ligands to stabilize multinuclear clusters. chemrxiv.org

Research Context of Hydrated Lutetium(III) Acetate Species

Lutetium(III) acetate hydrate is primarily valued as a precursor for creating other high-purity lutetium compounds and advanced materials. sigmaaldrich.comamericanelements.com It is a moderately water-soluble crystalline source of lutetium that decomposes to lutetium oxide upon heating. samaterials.comamericanelements.com This property makes it useful in various synthesis routes.

For instance, it serves as a starting material for producing lutetium fluoride (B91410) (LuF₃), which is used in optical coatings, and lutetium phosphate (B84403) (LuPO₄), applied in neutron detectors. sigmaaldrich.comsigmaaldrich.com The compound's high purity is essential for these applications. sigmaaldrich.com Furthermore, Lutetium(III) acetate hydrate is employed in sol-gel processes for synthesizing luminescent materials and as a dopant in laser crystals, phosphors, and functional ceramics. sigmaaldrich.comsigmaaldrich.com It also finds use as a catalyst in industrial processes such as petroleum cracking, alkylation, hydrogenation, and polymerization. samaterials.comwikipedia.org

Academic Research Trends and Future Prospects for Lutetium(III) Triacetate Hydrate

Current and future research on Lutetium(III) triacetate hydrate is expanding into novel areas of materials science and medicine. One promising direction is its use in the synthesis of metal-organic frameworks (MOFs). chemrxiv.org Researchers have successfully used rare-earth acetates as alternative precursors to synthesize RE-UiO-66 analogues, demonstrating the influence of the precursor on the final material's properties. chemrxiv.org This opens possibilities for creating new MOFs with tailored characteristics for applications like gas adsorption and chemical separations. chemrxiv.org

Another area of active investigation is in the field of photodynamic therapy (PDT), a treatment that uses a photosensitizer activated by light to kill cancer cells. nih.gov Scientists have synthesized water-soluble Lutetium(III) acetate phthalocyanine (B1677752) complexes and studied their photophysicochemical properties. nih.gov These complexes have shown promising singlet oxygen quantum yields, a key factor for PDT efficiency, suggesting their potential as new photosensitizers for therapeutic applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11LuO7 B1613199 Lutetium(3+);triacetate;hydrate CAS No. 304675-59-0

Properties

IUPAC Name

lutetium(3+);triacetate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.Lu.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTOUBHBKDQYAB-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Lu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11LuO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648475
Record name Lutetium acetate--water (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304675-59-0
Record name Lutetium acetate--water (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Lutetium Iii Triacetate Hydrate

Direct Synthesis Approaches

The most common methods for synthesizing lutetium(III) triacetate hydrate (B1144303) involve the reaction of a lutetium-containing precursor with acetic acid. These direct approaches are based on straightforward acid-base or neutralization reactions.

Reaction of Lutetium(III) Oxide with Acetic Acid

Lu₂O₃ + 6 CH₃COOH → 2 Lu(CH₃COO)₃ + 3 H₂O wikipedia.org

The resulting solution is typically heated to ensure complete reaction and then concentrated to induce crystallization of the hydrated salt upon cooling. The exact conditions, such as temperature and concentration of the acetic acid, can be adjusted to control the reaction rate and the subsequent crystallization process.

Synthesis from Lutetium(III) Hydroxide (B78521)

Another direct synthesis route utilizes lutetium(III) hydroxide (Lu(OH)₃) as the precursor. wikipedia.org Lutetium(III) hydroxide reacts with acetic acid in a classic acid-base neutralization reaction to form lutetium(III) triacetate and water. The balanced chemical equation is:

Lu(OH)₃ + 3 CH₃COOH → Lu(CH₃COO)₃ + 3 H₂O wikipedia.org

This method is also typically carried out in an aqueous solution. The choice between using lutetium(III) oxide or hydroxide as a precursor may depend on the availability, purity, and reactivity of the starting materials.

Preparation using Gaseous or Aqueous Acetic Acid Solutions

Lutetium(III) triacetate can also be prepared by reacting lutetium(III) oxide with either gaseous acetic acid or a 50% aqueous acetic acid solution. wikipedia.org The use of gaseous acetic acid represents a less common, topochemical preparation method. In contrast, employing a 50% aqueous solution of acetic acid is a more conventional approach, providing a balance between reactant concentration and the ability to dissolve the lutetium precursor. The choice of the acetic acid form can influence the reaction kinetics and the physical properties of the resulting product.

Advanced Synthesis Strategies and Optimization

To meet the stringent requirements of advanced applications, the synthesis of lutetium(III) triacetate hydrate must be optimized to ensure high purity and desirable physical characteristics. This involves a careful investigation of reaction conditions and the implementation of effective purification strategies.

Investigation of Reaction Conditions and Solvent Systems

The efficiency of the synthesis and the quality of the final product are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the choice of solvent system.

The selection of an appropriate solvent system is crucial for both the reaction and the subsequent crystallization process. nih.gov Lutetium(III) triacetate hydrate is known to be soluble in water and polar organic solvents such as dimethylformamide. sigmaaldrich.comsigmaaldrich.com The choice of solvent can influence the solubility of reactants and products, the reaction rate, and the morphology and size of the resulting crystals. nih.govmdpi.com For instance, controlling the rate of cooling and the level of supersaturation in a given solvent can maximize crystal size and improve purity. stackexchange.com The use of solvent mixtures can also be a strategy to fine-tune the crystallization process, maximizing yield and minimizing solvent consumption. nih.gov

While specific optimized conditions for the synthesis of lutetium(III) triacetate hydrate are not extensively detailed in publicly available literature, general principles of crystallization suggest that slow cooling of a saturated solution is beneficial for obtaining larger, purer crystals. stackexchange.com The interaction between the polymer chains of a substance and the solvent molecules can affect the swelling and crystallization behavior, a principle that can be extended to the crystallization of inorganic salts. mdpi.com

Table 1: Investigated Synthesis Parameters and Their Potential Impact
ParameterPotential Impact on SynthesisResearch Findings/Considerations
Reaction Temperature Influences reaction rate and solubility of reactants. Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts.In related radiopharmaceutical synthesis, reactions are often heated (e.g., 80°C) to ensure complexation. nih.gov
Reactant Concentration Affects reaction kinetics and the degree of supersaturation during crystallization, which in turn impacts crystal size and purity.The concentration of acetic acid (e.g., 50% aqueous solution) is a key variable. wikipedia.org
Solvent System Determines the solubility of lutetium precursors and the final product, influencing reaction medium and crystallization behavior.Lutetium(III) acetate (B1210297) hydrate is soluble in water and polar solvents like dimethylformamide. sigmaaldrich.comsigmaaldrich.com The choice of solvent can alter polymorphic behavior and crystal morphology. nih.gov
Cooling Rate A critical parameter in crystallization that affects crystal size and purity. Slower cooling generally leads to larger and purer crystals.Slow cooling is a general principle for maximizing crystal size and purity during recrystallization. stackexchange.com

Purity Considerations in the Synthesis of Lutetium(III) Triacetate Hydrate

The purity of lutetium(III) triacetate hydrate is of paramount importance, especially when it is used as a precursor for high-tech materials. The presence of metallic and organic impurities can significantly affect the performance of the final products.

The primary source of metallic impurities in the final product is the lutetium precursor itself, such as lutetium(III) oxide or hydroxide. Therefore, starting with high-purity precursors is essential. Trace metal analysis of the starting materials and the final product is a critical quality control step. wur.nl

Other potential impurities can be introduced during the synthesis process. These can include unreacted starting materials, byproducts from side reactions, and contaminants from the reaction vessels and solvents. For instance, in the synthesis of related lutetium-containing radiopharmaceuticals, impurities can arise from the precursor itself or from radiolytical processes. sigmaaldrich.com

To achieve high purity levels, purification techniques such as recrystallization are often employed. stackexchange.com Recrystallization involves dissolving the synthesized lutetium(III) triacetate hydrate in a suitable solvent at an elevated temperature and then allowing it to crystallize slowly upon cooling. This process can effectively remove many impurities, as they will tend to remain in the mother liquor. The choice of solvent for recrystallization is critical and should be one in which the lutetium(III) triacetate has a high solubility at elevated temperatures and a significantly lower solubility at room temperature.

For the removal of other rare earth element impurities, which are chemically very similar to lutetium, more advanced separation techniques like ion-exchange chromatography may be necessary.

Table 2: Purity Considerations and Mitigation Strategies
Impurity TypePotential SourceMitigation/Purification Strategy
Metallic Impurities Lutetium precursor (e.g., Lu₂O₃), reaction vessels.Use of high-purity starting materials. Trace metal analysis of precursors and final product.
Unreacted Precursors Incomplete reaction.Optimization of reaction conditions (temperature, time, stoichiometry).
Organic Byproducts Side reactions of acetic acid or solvent.Control of reaction temperature and use of high-purity solvents.
Other Rare Earth Elements Inherent in the lutetium raw material.Advanced separation techniques such as ion-exchange chromatography.
Insoluble Particulates Dust, fibers, or insoluble impurities from precursors.Filtration of the solution before crystallization.

Precursor Roles in Downstream Compound Formation

Lutetium(III) triacetate hydrate is a valuable precursor material for the synthesis of other lutetium-based compounds, such as lutetium fluoride (B91410) and lutetium phosphate (B84403). sigmaaldrich.com Its utility as a starting material is often favored due to its solubility in water, which allows for straightforward solution-based reactions. wikipedia.orgsamaterials.com

Formation of Lutetium Fluoride from Acetate Precursors

Lutetium(III) acetate serves as a key precursor in the synthesis of lutetium(III) fluoride (LuF₃). sigmaaldrich.com The conversion can be achieved through a reaction with a suitable fluoride source. For instance, lutetium(III) acetate reacts with ammonium (B1175870) fluoride in a straightforward precipitation reaction to yield lutetium fluoride. wikipedia.org The fluoride ions (F⁻) displace the acetate ligands, resulting in the formation of the insoluble lutetium fluoride salt. wikipedia.orgwikipedia.org

The balanced chemical equation for this reaction is: Lu(CH₃COO)₃ + 3 NH₄F → LuF₃ + 3 CH₃COONH₄ wikipedia.org

This method provides a direct pathway to produce lutetium fluoride, a material used in applications such as optical coatings. sigmaaldrich.comwikipedia.org

Conversion to Lutetium Phosphate

Similarly, lutetium(III) triacetate hydrate is an effective precursor for producing lutetium(III) phosphate (LuPO₄). sigmaaldrich.com This conversion is typically accomplished by reacting an aqueous solution of lutetium acetate with phosphoric acid. wikipedia.org The reaction results in the precipitation of lutetium phosphate, an insoluble salt. wikipedia.orgwikipedia.org Lutetium phosphate is of interest for applications such as neutron detectors. sigmaaldrich.com

The chemical equation for this synthesis is: Lu(CH₃COO)₃ + H₃PO₄ → LuPO₄ + 3 CH₃COOH wikipedia.org

This reaction demonstrates the utility of lutetium acetate as a soluble starting material for the synthesis of insoluble lutetium salts. wikipedia.org

Compound Data

Below are interactive tables detailing the properties of the compounds discussed.

Table 1: Lutetium(III) Triacetate Hydrate Properties

Property Value
Chemical Formula (CH₃CO₂)₃Lu · xH₂O sigmaaldrich.com
Anhydrous Formula C₆H₉LuO₆ wikipedia.org
Anhydrous Molecular Weight 352.10 g/mol sigmaaldrich.com
Appearance White powder or colorless crystals wikipedia.orgwikipedia.org
Solubility in water Soluble wikipedia.orgsamaterials.com
CAS Number 18779-08-3 (anhydrous) wikipedia.org

Table 2: List of Chemical Compounds

Compound Name Chemical Formula
Lutetium(III) triacetate hydrate (CH₃CO₂)₃Lu · xH₂O
Lutetium(III) acetate Lu(CH₃COO)₃
Lutetium(III) fluoride LuF₃
Ammonium fluoride NH₄F
Ammonium acetate CH₃COONH₄
Lutetium(III) phosphate LuPO₄
Phosphoric acid H₃PO₄
Acetic acid CH₃COOH
Lutetium oxide Lu₂O₃

Advanced Structural Characterization and Crystallography

Solid-State Structural Elucidation

In its solid, crystalline form, lutetium(3+);triacetate;hydrate (B1144303) has been extensively studied to determine its precise atomic arrangement.

X-ray powder diffraction (XRPD) is a primary technique for the structural analysis of crystalline materials like lutetium(III) acetate (B1210297) hydrate. units.it This method provides a unique "fingerprint" of the compound, allowing for the identification of its crystal structure and verification of its polymorphic identity. units.it While most drug substances are obtained as microcrystalline powders, making single-crystal X-ray diffraction challenging, XRPD is well-suited for their characterization. units.it For lutetium(III) acetate hydrate, which typically appears as a white crystalline solid, X-ray diffraction is crucial for confirming its structure. sigmaaldrich.comsigmaaldrich.com

Crystallographic studies reveal that in its hydrated form, the lutetium(III) ion typically exhibits a distorted octahedral coordination geometry. sigmaaldrich.comsigmaaldrich.com The central lutetium ion is bonded to six oxygen atoms. sigmaaldrich.comsigmaaldrich.com Three of these oxygen atoms originate from the acetate ligands, and the remaining three are from water molecules. sigmaaldrich.comsigmaaldrich.com This coordination environment is a key feature of the compound's structure.

Solution-State Structural Investigations

Understanding the structure of lutetium(3+);triacetate;hydrate in an aqueous environment is critical for many of its applications.

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for probing the local atomic environment of a specific element in a non-crystalline system, such as a solution. mdpi.com For the aqueous Lu³⁺ ion, EXAFS studies have been instrumental in determining its hydration structure. mdpi.com The majority of these studies indicate an 8-fold coordination of water molecules arranged in a square antiprismatic (SAP) geometry around the Lu³⁺ ion. mdpi.com A combined molecular dynamics (MD) simulation and EXAFS study confirmed this SAP structure, reporting a Lu³⁺-O bond distance of 2.32 Å. mdpi.com The reported Lu-O bond distances from various studies generally fall within the range of 2.282 Å to 2.35 Å. mdpi.com

Despite the power of techniques like EXAFS, accurately determining the number and position of water molecules directly coordinated to the Lu³⁺ ion in solution presents challenges. mdpi.com One significant issue is the potential for ion pair formation, especially in concentrated solutions, which can complicate the interpretation of experimental data. mdpi.com Furthermore, while implicit solvent models are computationally efficient, they may lack accuracy by not fully accounting for the energetics of highly-coordinated water molecules. nih.gov The development of methods that can effectively bridge the gap between the efficiency of implicit solvation and the accuracy of explicit solvent models is an ongoing area of research. nih.gov

Interactive Data Tables

Table 1: Crystallographic and Structural Data for Lutetium(III) Acetate Hydrate

ParameterValueSource
Coordination Geometry Distorted Octahedral sigmaaldrich.comsigmaaldrich.com
Coordination Number (Solid State) 6 sigmaaldrich.comsigmaaldrich.com
Coordinating Atoms (Solid State) 3 from acetate, 3 from water sigmaaldrich.comsigmaaldrich.com
Hydration States (n) 1 or 4 wikipedia.org
Coordination Number (Aqueous Solution) 8 mdpi.com
Aqueous Solution Geometry Square Antiprismatic (SAP) mdpi.com
Lu-O Bond Distance (Aqueous Solution) 2.282 Å - 2.35 Å mdpi.com

Comparative Structural Analysis

The structural elucidation of metal-organic compounds like this compound provides critical insights into the fundamental principles of coordination chemistry. A comparative analysis with analogous complexes, particularly those of other lanthanides and scandium(III), reveals systematic trends in structure and bonding that are governed by intrinsic ionic properties.

Crystallographic Data Comparisons with Other Lanthanide and Scandium(III) Complexes

While comprehensive, uniform crystallographic studies across the entire series of lanthanide(III) acetate hydrates are not as extensively documented as for other salts like lanthanide chlorides, a comparison of available data for lutetium and scandium complexes reveals significant structural differences. nih.govnih.gov Lutetium(III) acetate is known to form hydrates, with one form exhibiting a distorted octahedral coordination geometry where the lutetium ion is bound to oxygen atoms from both acetate ligands and water molecules. sigmaaldrich.com

In contrast, anhydrous scandium(III) acetate adopts a polymeric chain structure. wikipedia.org In this arrangement, octahedral scandium(III) centers are linked by bridging acetate ligands. wikipedia.org This structural variance underscores the profound impact of the central metal ion on the resulting crystal lattice. The larger size of the lanthanide ions, like lutetium, allows for the accommodation of water molecules within the primary coordination sphere to form hydrated, often monomeric, complexes. Scandium, being significantly smaller, favors a more condensed, anhydrous polymeric structure.

CompoundCoordination GeometryStructural MotifNotes
Lutetium(III) Acetate HydrateDistorted OctahedralMonomeric HydrateLu(III) is coordinated by oxygen atoms from both acetate and water ligands. sigmaaldrich.com
Anhydrous Scandium(III) AcetateOctahedralPolymeric ChainSc(III) centers are linked by bridging acetate ligands. wikipedia.org
Early Lanthanide(III) Acetate Hydrates (e.g., La)Higher (e.g., 8 or 9)Likely Monomeric or Dimeric HydratesInferred from trends in similar series (e.g., chlorides) where larger ions have higher coordination numbers. nih.govnih.gov

Influence of Ionic Radius on Coordination Behavior

The divergence in coordination behavior among lutetium, the other lanthanides, and scandium is directly attributable to the systematic variation in their ionic radii. The well-documented "lanthanide contraction" describes the steady decrease in ionic size across the lanthanide series, from lanthanum to lutetium, which is caused by the poor shielding of the increasing nuclear charge by the 4f electrons. wikipedia.org

This contraction has a profound effect on coordination chemistry. The ionic radius for a six-coordinate lutetium(III) ion is approximately 86.1 pm, whereas for lanthanum(III) it is 103 pm. wikipedia.org This smaller size for lutetium results in stronger electrostatic interactions and favors lower coordination numbers compared to the earlier, larger lanthanides. The distorted octahedral geometry observed for lutetium(III) acetate hydrate is a direct consequence of this trend. sigmaaldrich.com

Scandium(III), while chemically similar to the lanthanides, has a much smaller ionic radius (approximately 74.5 pm for a six-coordinate ion). This significantly smaller size imposes greater steric constraints around the metal center, strongly favoring lower coordination numbers, typically six, resulting in regular octahedral geometry. wikipedia.org This steric demand is a primary reason for the formation of the stable, anhydrous polymeric structure of scandium(III) acetate, as it is more sterically favorable than incorporating multiple water molecules into the coordination sphere, a common feature for the larger lanthanide ions. wikipedia.orgacs.org This size-driven preference highlights why scandium's coordination chemistry, while related to, is distinctly different from that of the lanthanides.

IonCoordination Number (CN)Ionic Radius (pm)
Scandium(III) (Sc³⁺)674.5
Lutetium(III) (Lu³⁺)686.1 wikipedia.org
Lanthanum(III) (La³⁺)6103 wikipedia.org

Coordination Chemistry and Complex Formation

Lutetium(III) as a Hard Lewis Acid

The trivalent lutetium ion (Lu³⁺) is the smallest of the lanthanide ions, a consequence of the lanthanide contraction. mdpi.comwikipedia.org This small ionic radius, coupled with its high positive charge, results in a high charge density, making Lu³⁺ a hard Lewis acid. mdpi.comwikipedia.org As a hard Lewis acid, it preferentially interacts with hard Lewis bases.

Ligand Preferences and Affinity for Oxygen and Nitrogen Donors

Consistent with its hard Lewis acid character, the Lu³⁺ ion exhibits a strong affinity for hard donor atoms, particularly oxygen and nitrogen. wikipedia.orgmdpi.com This preference dictates the types of ligands that will readily coordinate to the lutetium center. Molecules containing functional groups such as carboxylates, phosphates, amides, and imines are frequently employed as ligands for the synthesis of lutetium complexes. mdpi.com The interaction with these ligands is primarily electrostatic in nature. mdpi.com

The stability of complexes formed between Lu³⁺ and terdentate nitrogen planar ligands is influenced by the electron-donating ability of the central nitrogen atom and the electron-accepting ability of the lateral nitrogen atoms of the ligand. researchgate.net Studies have shown that complexes with high stability are characterized by a distinct covalence in the bonds between Lu³⁺ and the lateral coordinating nitrogen atoms. researchgate.net

Complex Formation with Carboxylate, Nitrate (B79036), and Other Ligands

Lutetium(III) readily forms complexes with a variety of ligands. For instance, lutetium(III) acetate (B1210297) itself is a complex where acetate ions, which are carboxylates, coordinate to the central lutetium ion. sigmaaldrich.comwikipedia.org In its hydrated form, water molecules also act as ligands. sigmaaldrich.com

Nitrate ions also form stable complexes with Lu³⁺. wikipedia.org In certain environments, such as in the ionic liquid ethyl ammonium (B1175870) nitrate, the Lu³⁺ ion has been observed to coordinate with six nitrate molecules. uniroma1.it However, a closer examination reveals that the number of direct Lu³⁺-O contacts is closer to eight, with some nitrate ligands acting in a bidentate fashion. uniroma1.itbohrium.com The complexation with nitrate can also lead to the formation of tight ion pairs in solution. researchgate.net

Lutetium(III) also forms complexes with other ligands, including halides like chloride. wikipedia.orgwebqc.org In aqueous solutions, chloro-complexes of the type [Lu(OH₂)₈₋ₙClₙ]³⁻ⁿ (where n=1 and 2) have been detected. mdpi.comnih.gov

Hydration and Solvation Phenomena

In aqueous environments, the lutetium(III) ion is strongly hydrated due to its high charge-to-radius ratio. mdpi.com This hydration plays a crucial role in its chemistry and the formation of complexes in solution.

Hydration of Lutetium(III) Ions in Aqueous and Mixed Solvent Systems

Molecular dynamics simulations have shown that the Lu³⁺ ion in aqueous solution is predominantly coordinated by eight water molecules, forming an aqua ion, [Lu(H₂O)₈]³⁺. nih.govnih.govaip.org The geometry of this hydrated ion is primarily an 8-fold square antiprism (SAP). nih.govuniroma1.it However, a small percentage of 9-fold complexes with a tricapped trigonal prism (TTP) geometry have also been detected. nih.govaip.orguniroma1.it The Lu-O bond distances in the hydrated complex have been reported to be in the range of 2.282 Å to 2.35 Å. mdpi.com

The hydration of Lu³⁺ has been studied using various techniques, including Raman spectroscopy and X-ray absorption fine structure (EXAFS) spectroscopy. mdpi.comnih.gov Raman studies have identified the totally symmetric stretching mode of the [Lu(OH₂)₈]³⁺ complex. nih.govdntb.gov.ua

Formation of Hydrated Lutetium(III) Complexes in Solution

In solution, the hydrated lutetium(III) ion can participate in further complexation reactions. For example, lutetium(III) acetate hydrate (B1144303) exists in solution with both acetate and water molecules in the coordination sphere of the lutetium ion. sigmaaldrich.com The number of water molecules can vary, with hydrates of Lu(CH₃COO)₃•nH₂O where n=1 or 4 being reported. wikipedia.org Similarly, lutetium(III) nitrate and lutetium(III) chloride also form stable hydrates in aqueous solutions. wikipedia.orgwikipedia.orgwikipedia.org

The water exchange process for the lutetium(III) aqua ion is thought to proceed through an associative mechanism, where the 8-fold SAP hydration complex temporarily changes to a 9-fold TTP intermediate. nih.govaip.org

Kinetics and Thermodynamics of Complexation

The stability and formation speed of lutetium(III) complexes are critical parameters that dictate their behavior and potential applications. These properties are intrinsically linked to the nature of the Lu³⁺ ion and its interactions with surrounding ligands.

The formation of complexes with the Lu³⁺ ion is characterized by labile kinetics when simple, monodentate ligands are involved. unife.it This kinetic lability means that ligands can rapidly exchange with solvent molecules, such as water, in the ion's coordination sphere. To achieve thermodynamic stability and kinetic inertness, multidentate, chelating ligands are required. unife.it

Molecular dynamics simulations of the lutetium(III) aqua ion in solution have provided detailed mechanistic insights into ligand exchange processes. researchgate.net These studies reveal that the hydrated Lu³⁺ ion predominantly features an 8-fold coordination geometry, arranged as a square antiprism (SAP). However, a small fraction of 9-fold coordinated complexes with a tricapped trigonal prism (TTP) geometry is also present. The water exchange process, a fundamental step in complex formation, is proposed to proceed via an associative mechanism. In this pathway, an incoming water molecule temporarily increases the coordination number, forming a 9-fold TTP intermediate before another water molecule departs from the coordination sphere. researchgate.net

The stability of lutetium(III) complexes is not static but is influenced by several interconnected factors.

Ligand Structure: The structure of the ligand is paramount. Multidentate, macrocyclic ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) form exceptionally stable complexes with Lu(III). unife.it The chelate effect, where a single ligand binds to the metal ion through multiple donor atoms, and the macrocyclic effect, which involves a pre-organized cyclic structure, both contribute to a significant increase in thermodynamic stability. For instance, the Lu-DOTA complex crystallizes with a water molecule as a ninth ligand, forming a monocapped square antiprismatic geometry. unife.it

Temperature: Temperature affects the kinetics of complex formation and dissociation. Studies on the water exchange dynamics of the Lu(III) aqua ion have quantified the mean residence time (MRT) of water molecules in the first hydration shell and the corresponding kinetic rate constants (kₑₓ) at various temperatures. As temperature increases, the kinetic rate constant for water exchange also increases, indicating a faster exchange process. researchgate.net

Table 1: Water Exchange Dynamics for Lu(III) Aqua Ion at Various Temperatures

Temperature (K)Mean Residence Time (MRT) (ps)Kinetic Rate Constant (kₑₓ) (10⁹ s⁻¹)
2771443.00.693
298845.81.182
423110.19.083
63217.158.480

Data derived from molecular dynamics simulations, showing the influence of temperature on the kinetics of water exchange in the first hydration shell of the Lu(III) ion. researchgate.net

Other Factors: The stability of lutetium complexes is also sensitive to environmental conditions such as pH and the presence of competing ligands. mdpi.com Changes in pH can alter the protonation state of ligands, affecting their ability to coordinate with the Lu³⁺ ion. In marine or biological systems, the presence of other ions, especially phosphates and carbonates, can lead to competitive binding or precipitation reactions, influencing the speciation and mobility of lutetium. mdpi.com

Supramolecular Assembly and Helical Architectures

Beyond the formation of simple mononuclear complexes, lutetium(III) ions can act as nodes or templates to direct the formation of highly organized, multi-component structures known as supramolecular assemblies.

The predictable coordination geometry and strong affinity for specific donor atoms make Lu(III) a valuable component in supramolecular chemistry. The ion can guide the self-assembly of molecular building blocks into larger, functional architectures through non-covalent interactions. nih.gov

A notable example is the Lu(III)-dependent self-assembly of the protein ciliate Euplotes octocarinatus centrin (EoCen). nih.gov In the presence of Lu³⁺ ions, this protein oligomerizes into multimers. This self-assembly process is highly dependent on factors such as temperature, protein concentration, and ionic strength. Research indicates that the binding of Lu³⁺ to the protein's N-terminal domain exposes hydrophobic cavities, which serves as the primary driving force for the assembly, rather than purely electrostatic effects. nih.gov In this role, Lu³⁺ was found to be more effective at inducing assembly than other divalent cations like Ca²⁺. nih.gov This principle of using lanthanide ions to induce aggregation and create new functionalities is also seen with other lanthanides, where self-assembly into nanostructures can enhance properties like luminescence by shielding the ion from quenching by water molecules. nih.govrsc.org

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of supramolecular chemistry. wikipedia.org The assembly of chiral (non-superimposable mirror image) building blocks can lead to the formation of complex, higher-order chiral architectures, such as helices. researchgate.net

The stereochemistry of the ligands used can directly control the resulting supramolecular structure. nih.gov Furthermore, chirality can be transferred from a chiral molecule to a supramolecular assembly containing an otherwise achiral metal center. It has been shown with other lanthanides, such as Eu(III), that exposure to chiral molecules like polysaccharides can induce circularly polarized luminescence, indicating the generation of a chiral supramolecular system. nih.gov

In lutetium complexes, the stereochemistry of the ligands dictates the spatial arrangement around the metal center. This can be controlled through supramolecular interactions, such as hydrogen bonding, which can lock in a specific stereoisomer. mdpi.com While lutetium itself is not chiral, its coordination to chiral organic ligands can result in chiral complexes that can be used as building blocks for larger, stereochemically defined supramolecular systems, including helical structures. The study of such systems often employs host molecules like porphyrins, which can be functionalized with chiral groups to direct the assembly process. nih.gov

Spectroscopic Investigations

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations within a compound. For lutetium(III) acetate (B1210297) hydrate (B1144303), these methods are crucial for understanding the coordination of the acetate groups and the role of water molecules in the crystal lattice. nih.govresearchgate.net

The acetate ligand can coordinate to a metal ion in several ways, including monodentate, bidentate (chelating or bridging), and more complex bridging modes. researchgate.netnih.gov The vibrational frequencies of the carboxylate group (COO⁻) are sensitive to its coordination mode. The separation between the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies, Δν, is a key diagnostic parameter.

Unidentate coordination: A large separation (Δν > 200 cm⁻¹) is typically observed.

Bidentate chelation: A smaller separation (Δν < 100 cm⁻¹) is characteristic.

Bidentate bridging: The separation is generally intermediate between that of unidentate and chelating modes.

In the case of lutetium(III) acetate hydrate, analysis of its IR and Raman spectra reveals the presence of bridging acetate ligands, which is consistent with the polymeric structures often adopted by lanthanide acetates. The exact vibrational frequencies can vary depending on the specific hydrate form and the crystalline packing.

Table 1: Typical Vibrational Frequencies for Acetate Coordination

Coordination ModeAsymmetric Stretch (νₐ(COO⁻)) (cm⁻¹)Symmetric Stretch (νₛ(COO⁻)) (cm⁻¹)Separation (Δν) (cm⁻¹)
Ionic~1578~1414~164
Unidentate1600 - 16501300 - 1350>200
Bidentate Chelating1500 - 15501400 - 1450<100
Bidentate Bridging1550 - 16001400 - 1450150-200

This table presents generalized ranges for acetate coordination modes and may not reflect the precise values for Lutetium(3+);triacetate;hydrate.

The presence of coordinated water molecules in lutetium(III) acetate hydrate is readily confirmed by vibrational spectroscopy. nih.govsigmaaldrich.com The O-H stretching vibrations of water typically appear as a broad band in the IR spectrum in the region of 3000-3600 cm⁻¹. The broadening of this band is indicative of hydrogen bonding. In addition to the stretching modes, the H-O-H bending vibration is observed around 1600-1630 cm⁻¹. Furthermore, lower frequency modes corresponding to the rocking, wagging, and twisting of coordinated water can sometimes be identified in the far-infrared or Raman spectra. The presence of these distinct bands confirms that water is an integral part of the coordination sphere of the lutetium ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable technique for studying the structure and dynamics of molecules in solution.

In solution, lutetium(III) acetate hydrate dissolves to form hydrated lutetium ions and acetate ions. americanelements.com ¹H and ¹³C NMR spectroscopy can be used to study the acetate ions in solution. The chemical shifts of the methyl protons and the carboxylate carbon can provide information about the solution structure and potential interactions with the lutetium ion. However, the paramagnetic nature of some other lanthanide ions can lead to significant broadening and shifting of NMR signals, making analysis complex. Lutetium(III), being diamagnetic, allows for high-resolution NMR spectra, facilitating detailed structural and dynamic studies. nih.gov

NMR techniques can be employed to investigate the hydration of the lutetium ion and the extent of ion-pairing in solution. mdpi.comnih.gov The chemical shift of the water protons can be sensitive to the presence of the lutetium ion. Furthermore, advanced NMR techniques, such as relaxation time measurements, can provide insights into the dynamics of water molecules in the hydration shell of the lutetium ion. Studies on ion-pairing can be conducted by monitoring changes in the chemical shifts and relaxation rates of the acetate and lutetium nuclei upon varying the concentration or temperature. nih.gov These studies help in understanding the speciation of lutetium acetate in aqueous solutions. nih.gov

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of the absorbing atom. escholarship.org XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For lutetium(III) acetate hydrate, Lu L₃-edge XAS can be utilized to probe the coordination environment of the lutetium ion. The XANES region provides information on the oxidation state and coordination geometry of lutetium. The EXAFS region provides quantitative information about the number, type, and distances of the neighboring atoms. nih.gov This technique can be used to determine the Lu-O bond distances from the coordinated acetate and water molecules. nih.gov XAS studies can be particularly useful for amorphous or poorly crystalline materials where single-crystal X-ray diffraction is not feasible.

Table 2: Spectroscopic Techniques and Their Applications to this compound

Spectroscopic TechniqueInformation ObtainedRelevance to this compound
Infrared (IR) SpectroscopyVibrational modes of functional groups.Identifies acetate coordination modes and the presence of coordinated water. nih.govresearchgate.net
Raman SpectroscopyComplementary vibrational modes, especially for symmetric vibrations.Provides further details on acetate coordination and the Lu-O skeletal modes. mdpi.com
Nuclear Magnetic Resonance (NMR) SpectroscopyStructure and dynamics in solution.Elucidates solution structure, hydration, and ion-pairing. nih.govnih.gov
X-ray Absorption Spectroscopy (XAS)Local atomic structure (bond distances, coordination numbers).Determines the coordination environment of the Lu(III) ion. escholarship.orgnih.gov

EXAFS for Determining Local Coordination Environments and Bond Lengths in Lutetium(III) Solutions

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the local coordination environment of a specific element in a sample, including in solutions and non-crystalline materials. By analyzing the oscillations in the X-ray absorption coefficient above an absorption edge, information about the number, type, and distance of neighboring atoms can be extracted.

For instance, EXAFS investigations of Lu(III) sorbed onto mineral surfaces like ferrihydrite show that Lu(III) is typically six-fold coordinated by oxygen atoms. researchgate.net This suggests that in an aqueous solution of lutetium(III) acetate, the lutetium ion would likely be coordinated to oxygen atoms from both water molecules and the carboxylate groups of the acetate ligands. The analysis of the EXAFS spectrum would allow for the determination of the average Lu-O bond distances and the coordination number.

In a study on the incorporation of lutetium into Tb₃Sc₂Al₃O₁₂ (TSAG) crystals, EXAFS analysis was crucial in determining the local structure around the Lu³⁺ ion. The results indicated that lutetium predominantly substitutes for terbium in a dodecahedral site. aip.org This work showcases the capability of EXAFS to precisely determine the coordination geometry and interatomic distances in complex materials.

A hypothetical EXAFS analysis of this compound in an aqueous solution would likely reveal the following:

First Coordination Shell: The primary coordination sphere around the Lu³⁺ ion would consist of oxygen atoms. These oxygen atoms would originate from the carboxylate groups of the acetate ligands and from hydrating water molecules.

Coordination Number: The coordination number for Lu³⁺ is expected to be in the range of 6 to 9, which is typical for lanthanide ions. EXAFS fitting would provide a more precise average coordination number.

Bond Lengths: The analysis would yield the average Lu-O bond distance, which is anticipated to be in the range of 2.3 to 2.6 Å, based on data from other Lu(III) compounds. researchgate.net

The following interactive table presents typical data that could be obtained from an EXAFS study on a lutetium(III) compound, illustrating the type of structural information that can be determined.

Scattering PathCoordination Number (N)Bond Distance (R, Å)Debye-Waller Factor (σ², Ų)
Lu-O62.590.008
Lu-Fe13.250.006
Lu-O63.700.010

This table is illustrative and based on data for Lu(III) sorbed on goethite. researchgate.net

XANES for Probing Electronic Structure and Oxidation States of Lutetium(III)

X-ray Absorption Near Edge Structure (XANES) spectroscopy, which analyzes the region of the absorption spectrum close to an absorption edge, is highly sensitive to the electronic structure and oxidation state of the absorbing atom. libretexts.org The position and features of the absorption edge provide a fingerprint of the element's chemical environment.

For compounds of lutetium, the L₃-edge XANES spectrum is particularly informative. A key application of XANES is the determination of the oxidation state. The energy of the absorption edge generally shifts to higher values as the oxidation state of the element increases. aps.org In studies of various lutetium-containing materials, XANES has been consistently used to confirm the +3 oxidation state of lutetium. aip.org For this compound, a XANES measurement would show an absorption edge energy consistent with that of other known Lutetium(III) compounds, such as Lu₂O₃, which serves as a standard reference material. researchgate.net

For example, in a study investigating the incorporation of lutetium into TSAG crystals, the Lu L₃-edge XANES spectrum of the doped material was compared to that of a Lu₂O₃ standard. The similarity in the edge position and the features of the "white line" (the intense peak at the absorption edge) confirmed that lutetium was incorporated in its trivalent state. aip.org

Furthermore, the shape and fine structure of the XANES spectrum can provide information about the coordination geometry and the nature of the chemical bonds. While the +2 oxidation state is generally considered inaccessible for most lanthanides, XANES has been employed to investigate the electronic structure of novel complexes where lanthanides, including lutetium, were proposed to be in a formal divalent state. rsc.orgosti.govresearchgate.net In the case of a formal Lu(II) complex, the electronic configuration was determined to be 4f¹⁴5d¹, a finding made possible through detailed analysis of the XANES spectra in conjunction with theoretical calculations. rsc.orgosti.govresearchgate.net This highlights the power of XANES in elucidating complex electronic structures. For the stable this compound, the electronic configuration of Lu³⁺ is [Xe]4f¹⁴, with a completely filled 4f shell, which would be consistent with the XANES spectral features. thermofisher.com

Theoretical and Computational Studies

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can predict the properties of molecules from first principles, without the need for empirical parameters. These calculations are crucial for understanding the fundamental characteristics of lutetium(III) acetate (B1210297) hydrate (B1144303).

Prediction of Lutetium(III) Acetate Hydrate Molecular Structures and Geometries

Computational models are instrumental in predicting the three-dimensional arrangement of atoms in lutetium(III) acetate hydrate. DFT calculations can determine the most energetically favorable geometries by optimizing the positions of all atoms in the structure. These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

For instance, theoretical studies can explore the different coordination modes of the acetate ligands (monodentate, bidentate, bridging) and the number of water molecules directly coordinated to the central lutetium(III) ion. The coordination number of the Lu³⁺ ion is a critical aspect, with theoretical models helping to determine the relative stability of different coordination environments, which are often 8 or 9 for lanthanide ions. The predicted structures from these calculations can be compared with experimental data from techniques like X-ray diffraction to validate the theoretical model.

Below is a table summarizing typical predicted structural parameters for a hydrated lutetium acetate complex based on computational studies.

ParameterPredicted Value RangeDescription
Lu-O (acetate) Bond Length2.30 - 2.50 ÅThe distance between the lutetium ion and the oxygen atoms of the acetate ligands.
Lu-O (water) Bond Length2.40 - 2.60 ÅThe distance between the lutetium ion and the oxygen atoms of the coordinated water molecules.
O-Lu-O Bond Angle70 - 150°The angle formed between two oxygen atoms coordinated to the central lutetium ion.
Coordination Number8 or 9The total number of oxygen atoms from both acetate and water ligands directly bonded to the lutetium ion.

Analysis of Bonding Characteristics and Electronic Properties

DFT and ab initio methods also provide a detailed picture of the electronic structure and the nature of the chemical bonds within lutetium(III) acetate hydrate. The bonding between the "hard" Lu³⁺ cation and the "hard" oxygen donor atoms of the acetate and water ligands is predominantly ionic. Computational techniques such as Natural Bond Orbital (NBO) analysis can quantify the ionic and covalent contributions to these bonds.

Furthermore, these calculations can map the electron density distribution, revealing regions of charge concentration and depletion. The energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity; a larger gap generally signifies greater stability.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the molecular system, allowing researchers to study the time-dependent behavior of lutetium(III) acetate hydrate in different environments, particularly in solution.

Modeling Solvation Shells and Hydration Dynamics of Lutetium(III) Ions

In an aqueous solution, the lutetium(III) ion is surrounded by a shell of water molecules. MD simulations can model the structure and dynamics of these solvation shells. By simulating the movement of all atoms over time, researchers can determine the average number of water molecules in the first and second solvation shells, their geometric arrangement, and their orientation relative to the ion.

A key parameter obtained from MD simulations is the residence time of water molecules in the first solvation shell, which indicates how quickly these inner-sphere water molecules exchange with those in the bulk solvent. This information is crucial for understanding the lability of the hydrated lutetium ion.

Insights into Ligand Exchange and Complex Formation Pathways

MD simulations are particularly useful for studying the mechanisms of ligand exchange, where water molecules in the solvation shell of the Lu³⁺ ion are replaced by acetate ligands to form the lutetium(III) acetate complex. These simulations can trace the entire pathway of complex formation, identifying intermediate states and transition states.

By analyzing the simulation trajectories, researchers can gain insights into the energy barriers associated with ligand exchange and determine whether the mechanism is associative (the incoming ligand binds before the outgoing ligand departs), dissociative (the outgoing ligand departs before the incoming ligand binds), or an interchange mechanism.

Computational Approaches for Predicting Reactivity and Stability

Reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and the Fukui function, can predict the most reactive sites within the molecule. For example, these descriptors can indicate which atoms are most susceptible to nucleophilic or electrophilic attack, offering a theoretical basis for understanding the compound's chemical behavior in reactions. These computational predictions are invaluable for designing new synthetic routes and for understanding the degradation pathways of the compound.

Applications in Catalysis

Lutetium(III) Acetate (B1210297) Hydrate (B1144303) as a Catalyst or Precursor in Chemical Reactions

Lutetium(III) acetate hydrate serves as a high-purity precursor for the synthesis of other lutetium-based compounds and materials with catalytic properties. sigmaaldrich.comamericanelements.com Acetates, in general, are considered excellent starting materials for the production of ultra-high purity compounds, catalysts, and nanoscale materials. americanelements.com The compound's utility as a precursor is primarily due to its high metal purity and its solubility, which allows for its use in processes like sol-gel synthesis to create luminescent materials and as a dopant in functional ceramics. sigmaaldrich.com

It can be used to produce other lutetium compounds, such as lutetium fluoride (B91410) (LuF₃) and lutetium phosphate (B84403) (LuPO₄), through reactions with ammonium (B1175870) fluoride and phosphoric acid, respectively. wikipedia.org These resulting compounds may have specialized catalytic or material science applications. For instance, lutetium fluoride is used in optical coatings. sigmaaldrich.com

Table 1: Lutetium(III) Acetate Hydrate as a Precursor

Precursor Compound Resulting Compound Potential Application of Resulting Compound
Lutetium(III) Acetate Hydrate Lutetium Fluoride (LuF₃) Optical Coatings
Lutetium(III) Acetate Hydrate Lutetium Phosphate (LuPO₄) Neutron Detectors

This table is based on information from product descriptions and general chemical properties. sigmaaldrich.comwikipedia.org

Catalytic Activity in Organic Synthesis

Lutetium(III) acetate hydrate has been cited for its applications in several types of organic reactions, although specific research findings and detailed data are sparse in the available literature. samaterials.com

The compound is noted for its application in alkylation reactions. samaterials.com However, specific examples of substrates, reaction conditions, or catalytic efficiency are not detailed in the available sources.

Similar to alkylation, lutetium(III) acetate hydrate is mentioned in the context of hydrogenation processes. samaterials.com This suggests a potential role in reactions where hydrogen is added across double or triple bonds, but specific research studies detailing this application are not readily found.

Lutetium(III) acetate hydrate is also reported to have applications in polymerization reactions, including those involving vinyl acetate. samaterials.com This indicates a potential use in the manufacturing of polymers, but detailed studies on its catalytic performance, mechanism, or the properties of the resulting polymers are not available in the surveyed literature.

Industrial Applications in Petroleum Cracking and Refining

One of the more specifically cited industrial applications of lutetium(III) acetate hydrate is as a catalyst in petroleum cracking within refineries. samaterials.comottokemi.com Catalytic cracking is a crucial process for breaking down large hydrocarbon molecules into smaller, more valuable ones, such as gasoline. While the compound is identified for this use, detailed research findings on its specific role, efficiency, or the types of cracking processes it is used in are not extensively described in the public domain.

Mechanistic Studies of Lutetium(III) Acetate Hydrate-Mediated Catalysis

Materials Science and Advanced Applications

Precursor for Ceramics and Glass Materials

Lutetium(3+);triacetate;hydrate (B1144303) is an important starting material in the fabrication of specialized ceramics and glasses. researchgate.net Due to its high purity and solubility, it can be uniformly integrated into material matrices, which is crucial for achieving desired properties in the final product. The acetate (B1210297) decomposes cleanly upon heating, yielding lutetium oxide (Lu₂O₃), a key component in various advanced materials. wikipedia.org

Lutetium oxide is valued for its high density, stability, and a wide bandgap of 5.5 eV, making it suitable for applications in functional ceramics. wikipedia.org These lutetium-containing ceramics exhibit excellent properties that are leveraged in various high-tech fields. For instance, lutetium aluminum garnet (LuAG) is used in high refractive index immersion lithography and as a phosphor in LED lighting. wikipedia.org Furthermore, lutetium tantalate (LuTaO₄) is the densest known stable white material, making it an ideal host for X-ray phosphors. wikipedia.org The synthesis of these materials often begins with a high-purity lutetium precursor like the acetate hydrate to ensure the absence of performance-degrading impurities. rsc.orgacs.org

Applications in Phosphors and Lasers

The compound is a favored precursor for doping and creating materials used in phosphors and lasers. researchgate.net Its ability to deliver high-purity lutetium ions is essential for the performance of these optical materials. rsc.orgacs.org In laser technology, lutetium is used as a dopant in various crystal hosts. For example, cerium-doped lutetium oxyorthosilicate (LSO) and cerium-doped lutetium-yttrium oxyorthosilicate (LYSO) are critical scintillators used in Positron Emission Tomography (PET) detectors. wikipedia.org

Lutetium(3+);triacetate;hydrate serves as a starting material for producing lutetium oxide, an important raw material for laser crystals and phosphors. wikipedia.org The unique electronic structure of the lutetium ion, while not possessing a magnetic moment, makes it an excellent host for other optically active lanthanide ions in phosphors and laser materials. researchgate.net The use of high-purity lutetium acetate ensures the precise control of dopant concentrations and the optical quality of the final laser or phosphor material. rsc.orgacs.org

Development of Luminescent Materials

This compound is instrumental in the sol-gel synthesis of advanced luminescent materials. rsc.orgacs.org Its solubility allows for the homogeneous distribution of lutetium ions within a precursor solution, which upon gelling and subsequent heat treatment, forms highly uniform and efficient luminescent materials.

Research has demonstrated the synthesis of various lutetium-based luminescent nanoparticles using lutetium acetate as the precursor. For example, it can be used to synthesize lutetium fluoride (B91410) (LuF₃) and lutetium phosphate (B84403) (LuPO₄) nanoparticles. frontiersin.org These materials can be doped with other lanthanide ions, such as Europium (Eu³⁺), to create highly luminescent nanomaterials with applications in bio-imaging and displays. frontiersin.org The reaction of lutetium(III) acetate with phosphoric acid, for instance, yields lutetium phosphate, a host material for luminescent dopants. frontiersin.org

Nanomaterial Synthesis and Functionalization

The unique properties of lutetium are increasingly being exploited at the nanoscale, where this compound serves as a key precursor for creating and modifying nanoparticles with tailored functionalities.

Production of Ultra High Purity Lutetium Compounds for Nanoscale Materials

The production of high-performance nanoscale materials demands precursors of exceptional purity, a role for which this compound is well-suited. Acetates are recognized as excellent precursors for synthesizing ultra-high purity compounds and nanoscale materials because they can be decomposed cleanly, leaving behind the desired oxide or other compound without introducing contaminants. wikipedia.org Commercially available lutetium acetate hydrate boasts purities as high as 99.9% to 99.99% relative to rare earth oxides (REO), making it an ideal starting point for sensitive applications. rsc.orgmdpi.com

This high purity is leveraged in the synthesis of lutetium-based nanomaterials like lutetium fluoride (LuF₃) for optical coatings and lutetium phosphate (LuPO₄) for neutron detectors. rsc.orgacs.org The absence of metallic impurities is critical to achieving the desired optical and electronic properties in these nanoscale systems.

Functionalized Silica (B1680970) Nanoparticles Incorporating Lutetium(III)

Lutetium(III) ions can be incorporated into silica nanoparticles to create multifunctional platforms for applications in areas like bioimaging and targeted therapy. This compound can serve as the lutetium source for doping silica nanoparticles during their synthesis, typically via a sol-gel method like the Stöber process. nih.gov

In this process, a silicon alkoxide precursor, such as tetraethyl orthosilicate (B98303) (TEOS), is hydrolyzed and condensed in the presence of a catalyst. By dissolving lutetium acetate hydrate in the reaction mixture, lutetium ions are uniformly dispersed and become integrated into the resulting silica (SiO₂) matrix.

The surface of these lutetium-doped silica nanoparticles can then be functionalized to enhance their utility. This is often achieved through co-condensation with an organosilane like aminopropyltriethoxysilane (APTES) to introduce reactive amine groups, or by post-synthesis surface modification. mdpi.comrsc.org These functional groups can be used to attach targeting molecules, drugs, or other imaging agents, creating a sophisticated theranostic nanoplatform. nih.govnih.gov The silica shell provides a biocompatible, transparent, and stable host for the luminescent lutetium ions. mdpi.com

Emerging Roles in Sensing Technologies (e.g., Temperature, Oxygen)

The unique luminescent properties of materials containing lutetium are being harnessed to develop advanced optical sensors for critical parameters like temperature and oxygen.

Temperature Sensing: Lutetium-based upconverting nanoparticles (UCNPs) have emerged as highly sensitive nanothermometers. acs.org These materials, such as KLu(WO₄)₂ co-doped with other rare-earth ions like Ho³⁺ and Tm³⁺, can be synthesized using lutetium acetate as the high-purity lutetium source. researchgate.net When excited by near-infrared (NIR) light, these UCNPs emit visible light whose intensity ratio or lifetime is highly dependent on temperature. acs.orgnih.gov This allows for precise, non-invasive temperature measurements at the nanoscale, with potential applications in bioimaging and monitoring microscale thermal processes. researchgate.netnih.gov For example, Sr₂LuF₇ nanoparticles co-doped with Yb³⁺, Ho³⁺, and Er³⁺ have demonstrated exceptionally high thermal sensitivity. acs.org

Oxygen Sensing: Lutetium has also found a role in the development of ratiometric oxygen sensors. A lutetium-containing porphyrin complex, lutetium(III)-containing sinoporphyrin sodium (Lu-DVDMS), has been designed as a phosphorescent photosensitizer for this purpose. rsc.orgnih.gov This water-soluble and photostable compound exhibits both phosphorescence and fluorescence. The ratio of the phosphorescence (which is quenched by oxygen) to the fluorescence (which is oxygen-insensitive) provides a built-in self-calibration, allowing for precise oxygen concentration measurements. nih.gov The sensor shows fast response times and a detection precision of better than 0.5 μM, making it a promising candidate for monitoring oxygen levels in photodynamic therapy. nih.gov

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
Chemical Formula Lu(C₂H₃O₂)₃ · xH₂O rsc.orgnih.gov
Molecular Weight 352.10 g/mol (anhydrous basis) rsc.orgmdpi.com
Appearance White crystalline solid or powder rsc.orgnih.gov
CAS Number 207500-05-8 rsc.orgnih.govmdpi.com
Purity Up to 99.99% (REO basis) rsc.orgmdpi.com
Solubility Soluble in water frontiersin.orgmdpi.com

Table 2: Applications of this compound in Materials Science

Application AreaSpecific UseKey Compound(s) SynthesizedSource(s)
Ceramics & Glass Precursor for functional ceramics and specialty glasses.Lutetium Oxide (Lu₂O₃), Lutetium Aluminum Garnet (LuAG) researchgate.netwikipedia.orgwikipedia.org
Phosphors & Lasers Dopant and host material for phosphors and laser crystals.Lutetium Oxide (Lu₂O₃), Cerium-doped Lutetium Oxyorthosilicate (LSO) researchgate.netwikipedia.orgwikipedia.org
Luminescent Materials Precursor for luminescent nanoparticles via sol-gel methods.Europium-doped Lutetium Fluoride (Eu:LuF₃), Lutetium Phosphate (LuPO₄) rsc.orgacs.orgfrontiersin.org
Nanomaterials High-purity source for nanoscale material synthesis.Lutetium Fluoride (LuF₃), Lutetium Phosphate (LuPO₄) wikipedia.orgrsc.orgacs.org
Sensing Technologies Component in optical sensors.KLu(WO₄)₂:Ho³⁺,Tm³⁺ (Temperature), Lu-DVDMS (Oxygen) researchgate.netnih.gov

Separation Technologies utilizing Lutetium(III)wikipedia.org

The separation of lutetium from other rare earth elements, particularly its adjacent and chemically similar neighbor ytterbium, presents a significant challenge in chemical technology. wikipedia.orgkns.org This difficulty arises from the similarity in ionic radius and chemical behavior among the lanthanides. wikipedia.orgkns.org Consequently, various advanced separation technologies have been developed and optimized to achieve high-purity lutetium, which is crucial for applications such as the production of carrier-free lutetium-177 (B1209992) for nuclear medicine. kns.orgepo.org These methods primarily include ion-exchange chromatography, solvent extraction, and membrane-based techniques. kns.org

Ion-Exchange Chromatography

Ion-exchange chromatography is a widely used method for separating lutetium and ytterbium. kns.orgepo.org The process involves passing a solution of the lanthanide ions through a column packed with a resin; the ions adhere to the resin with varying strengths based on their size. quora.com Lutetium, having a smaller ionic radius, generally binds differently than ytterbium, allowing for their separation as they are washed out of the column with eluting agents. quora.comlcms.cz

Research has focused on optimizing various parameters, including the type of eluent and the resin. One study investigated the separation of lutetium and ytterbium using α-hydroxyisobutyric acid (α-HIBA) as the eluent with a BP-OA cation exchange resin. kns.org The effectiveness of different primary amines used to adjust the pH of the α-HIBA was compared, with ethanolamine (B43304) providing a superior separation factor. kns.org Lutetium typically elutes before ytterbium in such systems. kns.org

Another approach involves using complexing agents like ethylenediaminetetraacetic acid (EDTA) or nitrilotriacetic acid with a sulfonic cation exchange resin. epo.org To enhance separation, a bivalent ion of a stable "intercalator" element, such as cobalt, lead, or zinc, can be introduced. epo.org The separation of lutetium and ytterbium can be achieved on cation exchange resins in copper or nickel form, using a solution of a chelating agent at elevated temperatures. epo.org Studies have shown that it is possible to achieve lutetium fractions of ≥99.9% purity. rcsi.science

Table 1: Comparison of Eluents in Ion-Exchange Chromatography for Lu/Yb Separation kns.org

Eluent System Resolution (Rs) Value Separation Outcome
α-HIBA with NH₄OH 1.32 Non-separation
α-HIBA with methylamine 2.09 Complete separation
α-HIBA with ethanolamine 2.11 Complete separation

Data based on the separation of 0.15 mg of Lu and 0.15 mg of Yb. kns.org

Solvent Extraction

Solvent extraction is another key technology for lutetium separation. oup.comtennessee.edu This method involves the transfer of lutetium ions from an aqueous solution to an immiscible organic phase containing a specific extractant. tennessee.edu The efficiency of extraction is influenced by the choice of extractant, the presence of synergistic agents, and the pH of the aqueous phase. oup.comnih.gov

One study explored the extraction of lutetium(III) using 5,7-dichloro-8-quinolinol into chloroform. oup.com The addition of tetrabutylammonium (B224687) ions (tba⁺) was found to greatly improve the separation of lutetium from other lanthanides like lanthanum(III) and europium(III). oup.com Phosphorus-based extractants, such as mono-2-ethylhexyl-(2-ethylhexyl) phosphonic acid (MEHEHP) dissolved in kerosene, have also been used in continuous counter-current solvent extraction systems to recover lutetium from acidic solutions. tennessee.edu

Extraction Chromatography

Extraction chromatography combines principles of both liquid-liquid extraction and chromatography. It utilizes resins impregnated with an extractant. eichrom.comrsc.org This technique is particularly effective for the production of high-specific-activity ¹⁷⁷Lu. eichrom.com A common system employs LN2 resin, which contains HEH[EHP] (2-ethylhexylphosphonic acid mono-2-ethylhexyl ester), to separate lutetium from bulk ytterbium targets. eichrom.comrsc.org The separation factor for Lu/Yb on LN2 resin is approximately 1.8. eichrom.com

Multi-stage chromatographic systems are often necessary to achieve the desired purity. eichrom.comrsc.org A semi-automated system using three stages of both LN2 and DGA (N,N,N',N'-tetra-n-octyldiglycolamide) resins has been developed for the rapid separation of medical-grade ¹⁷⁷Lu. rsc.org This process can achieve a recovery of 70–74% within 4–5 hours. rsc.org

Table 2: Performance of a Three-Stage Extraction Chromatography System for ¹⁷⁷Lu Separation rsc.org

Parameter Value
Resins Used LN2 and DGA
Separation Time 4–5 hours
Overall Recovery Efficiency ~72%
Yb Impurity in Final Product < 0.1%
Specific Activity of ¹⁷⁷Lu ~1.6 GBq mg⁻¹

Membrane-Based Separation

Advanced membrane technologies offer efficient alternatives to traditional methods. researchgate.netresearchgate.net These include polymer inclusion membranes (PIMs) and supported liquid membranes (SLMs). nih.govnwpu.edu.cn

A polymer inclusion membrane embedded with the task-specific ionic liquid Cyphos IL 104 has been fabricated to separate lutetium(III) and ytterbium(III). researchgate.netnwpu.edu.cn Under optimal conditions, this system achieved a separation factor of 1.37 between Yb(III) and Lu(III). researchgate.net

Supported liquid membrane extraction has also been investigated for lutetium(III). nih.govresearchgate.net One study used a single hollow fiber-supported liquid membrane containing di(2-ethylhexyl)phosphoric acid (DEHPA) as the carrier. nih.gov This system achieved a removal efficiency of over 99% for Lu(III) from the donor phase under optimized conditions. nih.gov

Table 3: Optimal Conditions for Lu(III) Removal using a DEHPA-based Supported Liquid Membrane nih.gov

Parameter Optimal Value
pH of Donor Phase 3.5 - 5.0
DEHPA Concentration in Organic Phase 0.47 M
Donor to Acceptor Phase Volume Ratio 182
Achieved Removal Efficiency > 99%

Comparative Studies Within Rare Earth Chemistry

Lutetium(III) Triacetate Hydrate (B1144303) in the Context of Lanthanide Contraction

The lanthanide contraction is the steady decrease in the atomic and ionic radii of the lanthanide elements with increasing atomic number. This phenomenon, caused by the poor shielding of the nuclear charge by the 4f electrons, is a dominant factor in determining the chemical and physical properties across the series. Lutetium, as the last lanthanide, exhibits the smallest ionic radius, which profoundly influences its coordination chemistry.

The decreasing ionic radius across the lanthanide series directly impacts the coordination number and geometry of the metal ion in its compounds, including the acetate (B1210297) hydrates. For the hydrated lanthanide acetates, a study of their crystal structures reveals the existence of at least three distinct structural types across the series srs.gov. While earlier lanthanides like lanthanum and cerium exhibit isomorphous structures (Structure A), the structures of the acetates of later lanthanides, including lutetium, are different srs.gov.

The smaller ionic radius of Lu³⁺ leads to a preference for lower coordination numbers compared to the earlier, larger lanthanide ions. This is a general trend observed in lanthanide chemistry, where coordination numbers tend to decrease from left to right across the series libretexts.org. For instance, in lanthanide acetate-chloride hydrates, a continuous transition from a coordination number of 9 for cerium to 8 for lutetium is observed mdpi.com. This change is a direct consequence of the increasing steric crowding around the smaller metal ions, which favors more compact coordination spheres. In the case of lutetium(III) triacetate hydrate, the Lu³⁺ ion is typically found in a distorted octahedral coordination geometry, bound to oxygen atoms from both the acetate ligands and water molecules libretexts.org.

Table 1: Ionic Radii of Selected Lanthanide(III) Ions (Coordination Number 8)
Lanthanide (Ln³⁺)Ionic Radius (pm)
La³⁺117.2
Nd³⁺112.3
Gd³⁺107.8
Er³⁺103.0
Lu³⁺100.1

The number of water molecules in the primary coordination sphere (hydration number) of lanthanide ions also shows a dependence on the ionic radius. Computational studies on lanthanide(III) hydration suggest a preferred hydration number of 9 for the earlier lanthanides (La³⁺–Sm³⁺) and 8 for the later ones (Eu³⁺–Lu³⁺) in aqueous solution rsc.org. This trend is also observed in solid-state structures of hydrated salts. For example, in hydrated trifluoromethanesulfonate (B1224126) salts, there is a gradual decrease in the number of coordinated water molecules from 9 for the larger ions to approximately 8.2 for lutetium nih.gov.

Table 2: General Trend of Hydration Number and Metal-Oxygen Bond Distance in Lanthanide(III) Aqua Ions
PropertyEarly Lanthanides (e.g., La³⁺)Late Lanthanides (e.g., Lu³⁺)
Predominant Hydration Number98
Relative M-O Bond DistanceLongerShorter

Structural and Chemical Analogies with Scandium(III) and Yttrium(III) Compounds

Scandium (Sc) and yttrium (Y), although group 3 elements, share many chemical similarities with the lanthanides due to their common +3 oxidation state and similar ionic radii. Yttrium's ionic radius is very close to that of holmium, placing it in the middle of the lanthanide series in terms of size-dependent properties. Scandium, being significantly smaller, often exhibits chemical behavior that is a continuation of the trend seen at the end of the lanthanide series with lutetium.

A comparative analysis of the crystal structures of compounds formed by Sc, Y, La, and Lu with the same ligands reveals that in a significant number of cases, scandium and lutetium exhibit the same coordination number, which is often different from that of lanthanum and yttrium bath.ac.ukbath.ac.ukbohrium.com. This highlights the chemical kinship between the smallest members of the rare earth family. For example, in their oxides (M₂O₃) and most of their halides (MX₃), both scandium and lutetium have a coordination number of 6 bath.ac.uk.

Table 3: Comparison of Ionic Radii and Typical Coordination Numbers for Sc³⁺, Y³⁺, and Lu³⁺
IonIonic Radius (pm, CN=6)Typical Coordination Number
Sc³⁺74.56
Y³⁺90.08-9
Lu³⁺86.16-8

Comparative Reactivity and Complex Stability Across the Lanthanide Series

The reactivity of lanthanide compounds is also influenced by the lanthanide contraction. In general, the thermal stability of hydrated salts of the lanthanides tends to increase across the series. This can be attributed to the stronger metal-oxygen bonds formed by the smaller, more polarizing cations at the end of the series. For example, studies on the thermal decomposition of hydrated lanthanide chlorides show that the dehydration and subsequent formation of oxychlorides occur at different temperatures across the series, reflecting the varying strengths of the metal-water bonds urfu.ru. A similar trend is expected for the thermal decomposition of lanthanide acetate hydrates, with lutetium(III) triacetate hydrate likely exhibiting higher thermal stability compared to its counterparts from the beginning of the series.

The stability of lanthanide complexes in solution also shows a general increase from lanthanum to lutetium. This is primarily due to the increasing charge density of the cation, which leads to stronger electrostatic interactions with the ligands. While specific stability constants for the complete series of lanthanide triacetate complexes are not compiled in a single source, data for related carboxylate complexes consistently show this trend. The smaller Lu³⁺ ion forms more stable complexes with a wide range of ligands compared to the larger lanthanide ions.

The reactivity of lanthanide ions can also be observed in gas-phase reactions. Studies on the reactions of atomic lanthanide cations with ammonia (B1221849) have shown a periodic trend in reactivity that correlates with the energy required to promote an electron to a bonding orbital nih.gov. Lutetium, along with other later lanthanides, primarily undergoes addition reactions with ammonia, while earlier lanthanides can also induce H₂ elimination nih.gov. This difference in reactivity reflects the underlying electronic structure and the influence of the lanthanide contraction on the availability of valence electrons for bonding.

Table 4: General Reactivity and Stability Trends for Lanthanide(III) Acetate Hydrates
PropertyEarly Lanthanides (e.g., La)Late Lanthanides (e.g., Lu)
Thermal Stability of HydrateLowerHigher
Complex Stability in SolutionLowerHigher
General ReactivityMore reactiveLess reactive

Future Research Directions and Emerging Areas

Rational Design of Lutetium(III) Acetate (B1210297) Hydrate (B1144303) Derivatives with Tunable Properties

The rational design of novel materials derived from lutetium(III) acetate hydrate is a burgeoning field of research. By systematically modifying the coordination environment of the lutetium(III) ion, scientists can fine-tune the resulting compound's physical and chemical properties for specific applications. Lutetium(III) acetate hydrate serves as an excellent precursor for these syntheses due to its solubility and reactivity. americanelements.comsigmaaldrich.com

A primary strategy involves the substitution of the acetate ligands with other organic linkers to create new coordination polymers and metal-organic frameworks (MOFs). The choice of linker—its length, rigidity, and functional groups—directly influences the topology, porosity, and electronic properties of the resulting framework. This approach allows for the creation of materials with tailored characteristics, such as specific luminescent properties or selective catalytic activity. nih.govlut.fi For instance, incorporating chromophoric linkers can lead to novel phosphors and luminescent sensors.

Another avenue of research is the controlled synthesis of lutetium-based nanomaterials. By carefully controlling reaction parameters such as pH, temperature, and solvent, lutetium(III) acetate hydrate can be used to produce nanoparticles, nanorods, and nanosheets with defined morphologies. rsc.org These nanomaterials exhibit unique size- and shape-dependent properties, making them suitable for applications in catalysis and advanced imaging.

Future work will likely focus on developing a deeper understanding of the structure-property relationships in these lutetium-based materials. This knowledge will enable the a priori design of derivatives with precisely controlled functionalities, moving beyond empirical discovery to a more predictive science.

Research FocusPrecursorPotential DerivativeTunable PropertyPotential Application
Ligand SubstitutionLutetium(III) acetate hydrateLutetium-based MOFsPorosity, Luminescence, CatalysisGas storage, Sensing, Catalysis
Morphological ControlLutetium(III) acetate hydrateLutetium oxide/hydroxide (B78521) nanostructuresSize, Shape, Surface AreaAdvanced imaging, Catalysis
DopingLutetium(III) acetate hydrateDoped lutetium compoundsOptical and electronic propertiesLasers, Scintillators

Advanced In-Situ Characterization Techniques for Reaction Monitoring

To achieve precise control over the synthesis of lutetium(III) acetate hydrate derivatives, it is crucial to monitor the chemical transformations as they occur. Advanced in-situ characterization techniques provide real-time insights into reaction kinetics, intermediate species, and crystallization mechanisms.

Techniques such as in-situ X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), are particularly powerful. osti.govosti.gov These methods can probe the local electronic structure and coordination environment of the lutetium ion throughout a reaction. osti.gov For example, in-situ XANES can confirm the +3 oxidation state of lutetium, while EXAFS can reveal changes in bond distances and coordination numbers as ligands are exchanged or the material crystallizes. osti.govosti.gov

In-situ Fourier-transform infrared (FTIR) spectroscopy is another valuable tool for tracking the evolution of organic ligands and the formation of new chemical bonds. By monitoring the characteristic vibrational modes of the acetate groups and any new organic linkers, researchers can follow the progress of ligand exchange reactions in real time.

The integration of these in-situ techniques into synthetic protocols will allow for a more refined control over product formation. By understanding the reaction pathways and identifying key intermediates, scientists can optimize conditions to favor the formation of desired products with high purity and yield. This is essential for the reproducible synthesis of complex materials like MOFs and tailored nanoparticles. rsc.org

Exploration of Novel Catalytic Pathways and Green Chemistry Syntheses

Lutetium compounds, including those derived from lutetium(III) acetate, are known to catalyze a range of chemical reactions, such as alkylation, hydrogenation, and polymerization. wikipedia.org A significant area of future research is the exploration of novel catalytic applications for lutetium(III) acetate hydrate and its derivatives. Its predictable +3 oxidation state makes it a stable center for catalytic cycles. samaterials.com

A key focus will be on developing catalysts for stereoselective synthesis, where the unique coordination geometry of lutetium can be exploited to control the three-dimensional arrangement of atoms in the product molecules. This is of particular importance in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereochemistry.

In parallel, there is a strong drive towards developing "green" synthetic methods that are more environmentally benign. This involves the use of non-toxic solvents (ideally water), lower reaction temperatures, and processes that generate minimal waste. nih.gov Lutetium(III) acetate hydrate, being water-soluble, is an attractive starting material for aqueous-based syntheses. wikipedia.org

Future research will explore the use of alternative energy sources, such as microwave irradiation and ultrasound (sonochemistry), to drive reactions involving lutetium(III) acetate hydrate. nih.gov These methods can often lead to significantly reduced reaction times, lower energy consumption, and improved product yields compared to conventional heating. The development of recyclable lutetium-based catalysts, for example by immobilizing them on solid supports, is another important goal of green chemistry.

Green Chemistry ApproachAdvantageRelevance to Lutetium(III) Acetate Hydrate
Use of Aqueous SolventsReduced environmental impact, lower costLutetium(III) acetate hydrate is water-soluble wikipedia.org
Microwave-Assisted SynthesisFaster reaction rates, energy efficiencyCan accelerate the formation of derivatives nih.gov
Sonochemical SynthesisEnhanced reaction kinetics, improved yieldsCan promote the formation of nanostructured materials nih.gov
Recyclable CatalystsReduced waste, cost-effectivenessImmobilization of lutetium complexes on solid supports

Integration of Lutetium(III) Acetate Hydrate into Multifunctional Composite Materials

A major trend in materials science is the development of multifunctional composites that combine the properties of different materials to achieve enhanced performance or novel functionalities. Lutetium(III) acetate hydrate is a valuable precursor for the lutetium component in such composites. sigmaaldrich.comsigmaaldrich.com

One promising area is the integration of lutetium-based MOFs into polymer matrices. lut.fiacs.org This can create materials that are both structurally robust and functionally active. For example, a luminescent lutetium MOF embedded in a biocompatible hydrogel could be used for in-vivo imaging or as a sensor for biological molecules. nih.gov The hydrogel provides a stable and biocompatible scaffold, while the MOF provides the desired optical properties.

Another emerging application is the coating of 3D-printed substrates with lutetium-based materials. lut.fi This allows for the creation of complex, custom-designed structures with active surfaces. Such materials could be used in microfluidic devices, specialized filters for water purification (e.g., radionuclide removal), or as structured catalysts that maximize contact between the reactants and the catalytic sites. lut.fi

The radioactive isotope Lutetium-177 (B1209992) is of significant interest for medical applications, particularly in targeted radionuclide therapy. stanfordmaterials.comresearchgate.net Lutetium(III) acetate can serve as a starting point for the synthesis of 177Lu-labeled radiopharmaceuticals. By incorporating 177Lu into nanoparticles or MOFs, it may be possible to develop next-generation theranostic agents that combine targeted therapy with diagnostic imaging capabilities. nih.govnih.gov

Theoretical Frameworks for Predicting Complex Behavior and Reactivity

Computational modeling and theoretical chemistry are becoming indispensable tools for understanding and predicting the properties of complex chemical systems. For lutetium(III) acetate hydrate and its derivatives, theoretical frameworks can provide insights that are difficult or impossible to obtain through experiments alone.

Molecular dynamics (MD) simulations, for example, can be used to study the structure and dynamics of the hydrated lutetium ion in solution. researchgate.net These simulations can reveal details about the coordination of water molecules around the Lu³⁺ ion and the mechanism of water exchange, which is fundamental to its reactivity in aqueous environments. researchgate.net

Quantum mechanical calculations, such as those based on density functional theory (DFT) or ab initio methods, can be used to predict the electronic structure, bonding, and reactivity of lutetium complexes. acs.org These calculations can help rationalize observed properties, such as the luminescent spectra of lutetium compounds, and predict the most likely pathways for chemical reactions. For instance, theoretical models can be used to study electron transfer processes in lutetium-containing materials, which is crucial for understanding their catalytic and photochemical behavior. acs.org

By combining theoretical predictions with experimental validation, researchers can accelerate the discovery and design of new lutetium-based materials. These theoretical frameworks will be essential for building a comprehensive understanding of the complex behavior of lutetium(III) acetate hydrate and for guiding the rational design of its derivatives with tailored properties.

Q & A

Q. What are the recommended methods for synthesizing and characterizing lutetium(III) triacetate hydrate?

Lutetium(III) triacetate hydrate can be synthesized via aqueous reactions between lutetium oxide or hydroxide and acetic acid under controlled pH and temperature. Characterization typically involves:

  • Thermogravimetric Analysis (TGA): To determine hydration number by measuring mass loss upon dehydration .
  • X-ray Diffraction (XRD): For crystallographic verification. Similar lutetium salts (e.g., nitrate hexahydrate) show distinct diffraction patterns .
  • Infrared Spectroscopy (IR): To confirm acetate ligand coordination modes (monodentate vs. bidentate) .
  • Elemental Analysis: To verify stoichiometry and purity .

Q. How should researchers handle lutetium(III) triacetate hydrate safely in laboratory settings?

Safety protocols align with those for other lutetium salts:

  • Personal Protective Equipment (PPE): Use nitrile gloves (EN 374 compliant), lab coats, and eye protection. Respiratory protection (N100/P3 filters) is required if aerosolization occurs .
  • Containment: Avoid spills into drains; use secondary containment for storage .
  • Decomposition Risks: Hydrated salts may release acetic acid vapors upon heating. Conduct reactions in fume hoods .

Q. What analytical techniques are critical for studying the hydration shell of Lu(III) in aqueous solutions?

  • Extended X-ray Absorption Fine Structure (EXAFS): Provides Lu–O bond distances (2.32–2.35 Å) and coordination numbers (CN=8.1±0.2) .
  • Molecular Dynamics (MD) Simulations: Polarizable force fields validate dynamic hydration structures, distinguishing 8-fold (dominant) and transient 9-fold configurations .
  • NMR Relaxometry: Measures water exchange rates (e.g., τ = 100–300 ns at 298 K) .

Advanced Research Questions

Q. How can conflicting reports about the coordination geometry of Lu(III) aqua ions (square antiprismatic vs. trigonal prismatic) be resolved?

  • Combined Distribution Function (CDF) Analysis: Compare Lu–O distances and O–Lu–O angles from MD trajectories with theoretical geometries. Evidence supports square antiprismatic (SAP) as the dominant geometry .
  • High-Energy XRD: Resolves O–O radial distribution peaks (2.80 Å, 3.96 Å, 4.42 Å), matching SAP predictions .
  • Quantum Mechanical Calculations: Hybrid QM/MM methods refine potential energy surfaces for ligand arrangements .

Q. What factors influence the stability of lutetium(III) triacetate hydrate under varying experimental conditions?

  • Temperature: Decomposition occurs above 150°C, releasing acetic acid and forming Lu₂O₃. TGA under nitrogen is recommended for stability profiling .
  • pH: Acetate ligands protonate below pH 3, destabilizing the complex. Maintain pH 4–6 for aqueous stability .
  • Counterion Effects: Acetate’s weaker field strength (vs. nitrate or chloride) reduces Lu(III) Lewis acidity, slowing ligand exchange .

Q. How do water exchange kinetics in Lu(III) hydration shells impact its reactivity in catalytic or biomedical applications?

  • Eyring Analysis: MD simulations at 277–632 K yield activation parameters (Δ‡H = 45 kJ/mol, Δ‡S = −30 J/mol·K), indicating associative exchange mechanisms .
  • Biomedical Relevance: Slow exchange rates (kT ≈ 10⁶ s⁻¹ at 298 K) enhance stability in radiopharmaceuticals (e.g., ¹⁷⁷Lu-labeled agents) .
  • Catalysis: Labile water molecules facilitate substrate binding in Lu(III)-catalyzed hydrolysis reactions .

Data Contradiction Analysis

Q. Why do some studies report 9-coordinate Lu(III) while others suggest 8-coordinate dominance?

  • Transient Configurations: MD simulations show 9-coordinate states occupy <3% of configurations, often undetected by time-averaged techniques like XRD .
  • Experimental Conditions: High salt concentrations (e.g., Cl⁻) may stabilize 9-coordinate clusters via outer-sphere interactions .
  • Method Sensitivity: EXAFS detects minor populations only with advanced fitting (e.g., GNXAS software) .

Methodological Recommendations

Q. What computational strategies improve the accuracy of Lu(III) hydration models?

  • Polarizable Force Fields: Incorporate charge transfer and dipole-dipole interactions, critical for +3 ions .
  • Hybrid QM/CF: Combines quantum mechanics for the first hydration shell with classical mechanics for bulk solvent .
  • Validation: Cross-check MD-derived EXAFS χ(k) signals with experimental data (R-factor <0.01) .

Q. How can researchers optimize synthetic yields of lutetium(III) triacetate hydrate?

  • Recrystallization: Use ethanol/water mixtures (3:1 v/v) to precipitate high-purity crystals .
  • Stoichiometric Control: Excess acetic acid (1.5× molar) prevents hydrolysis to Lu(OH)₃ .
  • Moisture Control: Store under argon to prevent deliquescence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.